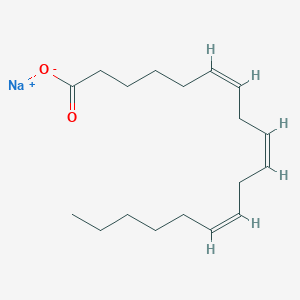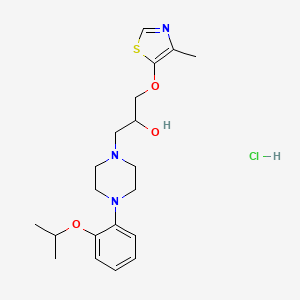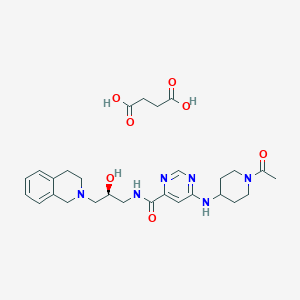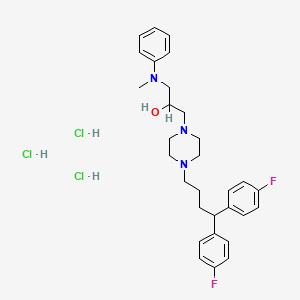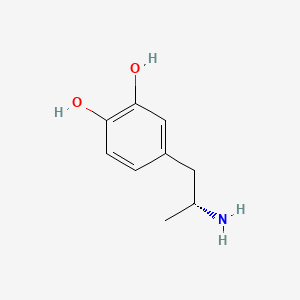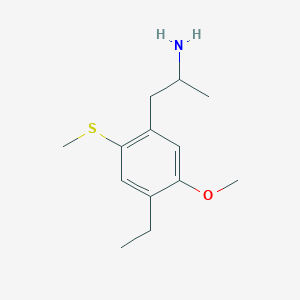![molecular formula C28H38N4O10 B12763293 Diaspartate de quinine [French] CAS No. 196225-33-9](/img/structure/B12763293.png)
Diaspartate de quinine [French]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diaspartate de quinine: is a compound that combines the properties of quinine, a well-known antimalarial agent, with aspartate, an amino acid. Quinine is derived from the bark of the cinchona tree and has been used for centuries to treat malaria. The combination with aspartate may enhance its biological activity and potentially offer new therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinine typically involves the extraction from the bark of the cinchona tree, followed by purification processes. For the preparation of Diaspartate de quinine, the quinine is reacted with aspartic acid under controlled conditions to form the desired compound. The reaction conditions often include specific pH levels, temperatures, and catalysts to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of Diaspartate de quinine involves large-scale extraction of quinine, followed by its reaction with aspartic acid in reactors designed for high efficiency and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
化学反応の分析
Types of Reactions: Diaspartate de quinine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinine compounds .
科学的研究の応用
Diaspartate de quinine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Studied for its potential role in neurotransmitter regulation and neuroprotection.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes .
作用機序
The mechanism of action of Diaspartate de quinine involves its interaction with molecular targets such as DNA and enzymes. Quinine is known to interfere with the parasite’s ability to break down and digest hemoglobin, leading to its antimalarial effects. The addition of aspartate may enhance its binding affinity and specificity, potentially leading to more effective treatments .
類似化合物との比較
Quinine: The parent compound, primarily used for its antimalarial properties.
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Chloroquine: A synthetic derivative of quinine, widely used as an antimalarial drug.
Amodiaquine: Another synthetic derivative, used for its antimalarial and anti-inflammatory properties .
Uniqueness: Diaspartate de quinine is unique due to its combination of quinine and aspartate, which may enhance its biological activity and offer new therapeutic applications. Its potential role in neurotransmitter regulation and neuroprotection sets it apart from other similar compounds .
特性
CAS番号 |
196225-33-9 |
|---|---|
分子式 |
C28H38N4O10 |
分子量 |
590.6 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.2C4H7NO4/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*5-2(4(8)9)1-3(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*2H,1,5H2,(H,6,7)(H,8,9)/t;2*2-/m.00/s1 |
InChIキー |
XBVTUIUWKMJVKE-OTECBHTOSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


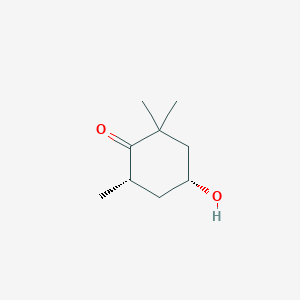
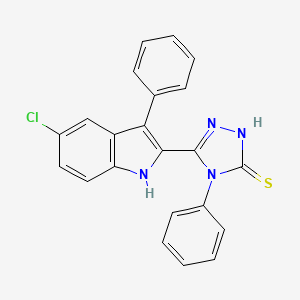
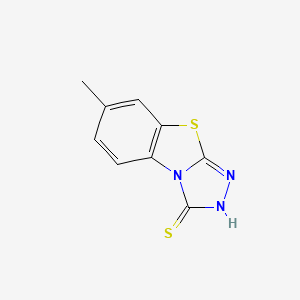
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)

